5-[(E)-2-furylmethylidene]-2-(4-hydroxypiperidino)-1,3-thiazol-4(5H)-one
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Overview
Description
5-[(E)-2-furylmethylidene]-2-(4-hydroxypiperidino)-1,3-thiazol-4(5H)-one is a complex organic compound with a unique structure that includes a furan ring, a piperidine ring, and a thiazolone moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-furylmethylidene]-2-(4-hydroxypiperidino)-1,3-thiazol-4(5H)-one typically involves the condensation of a furan aldehyde with a thiazolone derivative in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the condensation reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
Purification steps: Such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-2-furylmethylidene]-2-(4-hydroxypiperidino)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to modify the double bond in the furan ring.
Substitution: The hydroxyl group on the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
Oxidation products: Furanones and other oxidized derivatives.
Reduction products: Reduced furan derivatives.
Substitution products: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential biological activities, including antimicrobial and anticancer properties.
Medicine: As a lead compound for the development of new therapeutic agents.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(E)-2-furylmethylidene]-2-(4-hydroxypiperidino)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating their activity.
Interacting with receptors: Affecting signal transduction pathways.
Modulating gene expression: Influencing the expression of specific genes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 5-[(E)-2-furylmethylidene]-2-(4-methylpiperidino)-1,3-thiazol-4(5H)-one
- 5-[(E)-2-furylmethylidene]-2-(4-ethoxypiperidino)-1,3-thiazol-4(5H)-one
Uniqueness
5-[(E)-2-furylmethylidene]-2-(4-hydroxypiperidino)-1,3-thiazol-4(5H)-one is unique due to the presence of the hydroxyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a lead compound for drug development and other applications.
Properties
IUPAC Name |
(5E)-5-(furan-2-ylmethylidene)-2-(4-hydroxypiperidin-1-yl)-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c16-9-3-5-15(6-4-9)13-14-12(17)11(19-13)8-10-2-1-7-18-10/h1-2,7-9,16H,3-6H2/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYMOCADVINNNF-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC(=O)C(=CC3=CC=CO3)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1O)C2=NC(=O)/C(=C\C3=CC=CO3)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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